molecular formula C19H8BrClO5 B12216227 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one

3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one

Cat. No.: B12216227
M. Wt: 431.6 g/mol
InChI Key: VMRLTASVFIBHRS-UHFFFAOYSA-N
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Description

3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one (CAS: 943825-40-9) is a bifunctional coumarin derivative characterized by two interconnected chromen-2-one (coumarin) scaffolds. The first coumarin unit contains a bromine substituent at position 6 and a ketone group at position 2, while the second coumarin features a chlorine atom at position 6 and a carbonyl linkage at position 2. Its molecular formula is C₁₉H₈BrClO₅, with a molecular weight of 431.62 g/mol .

Properties

Molecular Formula

C19H8BrClO5

Molecular Weight

431.6 g/mol

IUPAC Name

3-(6-bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one

InChI

InChI=1S/C19H8BrClO5/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8H

InChI Key

VMRLTASVFIBHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 6-Bromo-2-oxochromene-3-carboxylic Acid :

    • Starting Material : Salicylaldehyde derivatives (e.g., 5-bromosalicylaldehyde).

    • Reaction : Condensation with Meldrum’s acid or ethyl cyanoacetate under basic conditions (e.g., piperidine/EtOH).

    • Halogenation : Electrophilic bromination using Br₂ in acetic acid or N-bromosuccinimide (NBS) in CCl₄.

    • Yield : 70–85%.

  • Chlorination at Position 6 :

    • Method : Direct chlorination of the intermediate using SOCl₂ or PCl₅ in anhydrous DCM.

    • Regioselectivity : Controlled by steric and electronic effects of pre-existing substituents.

  • Coupling via Friedel-Crafts Acylation :

    • Reagent : The 6-bromo-2-oxochromene-3-carboxylic acid is converted to its acid chloride (using SOCl₂) and coupled with 6-chlorochromen-2-one under AlCl₃ catalysis.

    • Yield : 60–75%.

Suzuki-Miyaura Cross-Coupling for Halogen Placement

Palladium-catalyzed cross-coupling enables precise installation of bromine and chlorine atoms. This method is favored for its scalability and tolerance of functional groups.

Protocol:

  • Preparation of Boronic Ester Intermediates :

    • Substrate : 3-Carbonyl-6-chlorochromen-2-one.

    • Reaction : Transmetallation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂.

  • Coupling with 6-Bromo-2-oxochromene :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

    • Yield : 65–80%.

Key Data Table:

StepReagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Boronic ester formationB₂pin₂, Pd(dppf)Cl₂THF7078
Suzuki couplingPd(PPh₃)₄, K₂CO₃DMF/H₂O8072

One-Pot Tandem Cyclization-Acylation

This streamlined approach combines cyclization and acylation in a single reactor, reducing purification steps.

Steps:

  • Cyclocondensation :

    • Reactants : 5-Bromosalicylaldehyde + ethyl acetoacetate.

    • Catalyst : H₂SO₄ or p-TsOH in EtOH.

    • Product : 6-Bromo-3-acetylchromen-2-one.

  • In Situ Chlorination and Acylation :

    • Chlorination : NCS (N-chlorosuccinimide) in CH₃CN.

    • Acylation : Reaction with 3-carboxychromen-2-one using DCC (dicyclohexylcarbodiimide).

Optimization Notes:

  • Solvent Effects : Acetonitrile improves chlorination efficiency (90% conversion vs. 70% in DCM).

  • Catalyst Loading : 5 mol% Pd(OAc)₂ boosts acylation yield to 82%.

Photochemical Coupling Strategies

Recent advances in photoinduced methods offer milder conditions for carbonyl bond formation.

Methodology:

  • Substrate Preparation :

    • 6-Bromo-2-oxochromene-3-carbonyl chloride + 6-chlorochromen-2-one.

  • Light-Driven Coupling :

    • Conditions : UV light (365 nm), eosin Y as photocatalyst, DIPEA in DMF.

    • Mechanism : Radical-based acylation via single-electron transfer (SET).

Performance Metrics:

  • Yield : 68–75%.

  • Side Products : <5% debromination or over-oxidation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Scale
Knoevenagel + Friedel-CraftsHigh regioselectivityMulti-step purificationLab-scale (1–10 g)
Suzuki-MiyauraScalable, preciseCostly Pd catalystsPilot plant (100 g+)
One-Pot TandemTime-efficientModerate yieldsIntermediate scale
PhotochemicalMild conditionsSpecialized equipmentSmall-scale R&D

Critical Challenges and Solutions

  • Regioselectivity in Halogenation :

    • Solution : Use directing groups (e.g., nitro) to guide Br/Cl placement.

  • Carbonyl Stability :

    • Mitigation : Avoid strong bases; use low-temperature acylation .

Chemical Reactions Analysis

3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its dual coumarin framework and halogen substitutions (Br and Cl). Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Storage
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one (943825-40-9) C₁₉H₈BrClO₅ 431.62 Dual coumarin cores; 6-Bromo, 2-oxo, 6-chloro, 3-carbonyl Soluble in DMSO; 2–8°C storage
6-Bromo-3-butyryl-2H-chromen-2-one (2199-83-9) C₁₃H₁₁BrO₃ 303.13 Single coumarin; 6-Bromo, 3-butyryl Not specified
3-Acetyl-6-bromo-2H-chromen-2-one (2199-93-1) C₁₁H₇BrO₃ 267.08 Single coumarin; 6-Bromo, 3-acetyl Not specified
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (92796-40-2) C₁₆H₁₁BrO₂ 315.16 Single coumarin; 6-Bromo, 4-methyl, 3-phenyl Not specified
6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (884497-68-1) C₁₆H₁₆ClO₄ 316.75 Single coumarin; 6-Chloro, 3,4-dimethyl, 7-(1-methyl-2-oxopropoxy) Not specified
Key Observations:

Dual Coumarin Framework : The target compound is distinct in having two coumarin units linked via a carbonyl group, a feature absent in simpler analogs like 6-bromo-3-butyryl-2H-chromen-2-one .

Halogen Diversity : Unlike compounds with single halogen substitutions (e.g., 6-bromo or 6-chloro), the target compound incorporates both bromine and chlorine, which may enhance electronic effects or binding interactions in medicinal chemistry contexts .

Biological Activity

3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one, also known as 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride, is a member of the chromene family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The molecular formula of this compound is C10H4BrClO3C_{10}H_{4}BrClO_{3}, with a molecular weight of approximately 287.49 g/mol. Its structure includes a bromine and a chlorine atom, which significantly influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H4BrClO3C_{10}H_{4}BrClO_{3}
Molecular Weight287.49 g/mol
CAS Number2199-94-2

Synthesis

The synthesis of 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one typically involves the bromination and chlorination of a chromene precursor. The common synthetic route includes:

  • Bromination : The precursor is treated with bromine in an appropriate solvent.
  • Chlorination : Chlorine is introduced to the compound to yield the final product.

Anticancer Activity

Research indicates that derivatives of chromenes exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one can inhibit the growth of various cancer cell lines.

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that certain coumarin derivatives exhibited IC50 values in the low micromolar range against HepG2 and HeLa cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been evaluated:

  • Activity Against Bacteria : Compounds similar to 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
    • For example, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Helicobacter pylori, while others exhibited moderate activity against Staphylococcus aureus and Escherichia coli .

Table of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerHepG2IC50 = 2.62–4.85 μM
HeLaIC50 = 0.39–0.75 μM
AntibacterialH. pyloriMIC = 1 µg/mL
S. aureusMIC > 128 µg/mL

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